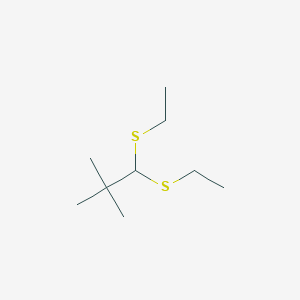
1,1-Bis(ethylsulfanyl)-2,2-dimethylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(ethylsulfanyl)-2,2-dimethylpropane is an organic compound with the molecular formula C8H18S2. It is characterized by the presence of two ethylsulfanyl groups attached to a central carbon atom, which is also bonded to two methyl groups. This compound is part of the broader class of organosulfur compounds, which are known for their diverse chemical properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(ethylsulfanyl)-2,2-dimethylpropane typically involves the reaction of 2,2-dimethylpropanal with ethanethiol in the presence of a suitable catalyst. The reaction proceeds via the formation of a thioacetal intermediate, which is then reduced to yield the final product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction is typically carried out at elevated temperatures and pressures to increase the reaction rate and yield .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Bis(ethylsulfanyl)-2,2-dimethylpropane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxides and sulfones back to the original thiol groups.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., Cl-, Br-) and alkoxides (e.g., RO-) are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1-Bis(ethylsulfanyl)-2,2-dimethylpropane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 1,1-Bis(ethylsulfanyl)-2,2-dimethylpropane involves its interaction with various molecular targets and pathways. The ethylsulfanyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This compound can also undergo redox reactions, influencing cellular redox balance and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Bis(ethylsulfanyl)ethane
- 1,1-Bis(propylsulfanyl)ethane
- 1,1-Bis(ethylsulfanyl)propane
- 1,1-Bis(propylsulfanyl)propane
Uniqueness
1,1-Bis(ethylsulfanyl)-2,2-dimethylpropane is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of two ethylsulfanyl groups attached to a central carbon atom with two methyl groups provides a unique steric and electronic environment, influencing its reactivity and interactions with other molecules .
Eigenschaften
CAS-Nummer |
93338-67-1 |
|---|---|
Molekularformel |
C9H20S2 |
Molekulargewicht |
192.4 g/mol |
IUPAC-Name |
1,1-bis(ethylsulfanyl)-2,2-dimethylpropane |
InChI |
InChI=1S/C9H20S2/c1-6-10-8(11-7-2)9(3,4)5/h8H,6-7H2,1-5H3 |
InChI-Schlüssel |
FXPUEPZJTOQTHH-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(C(C)(C)C)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


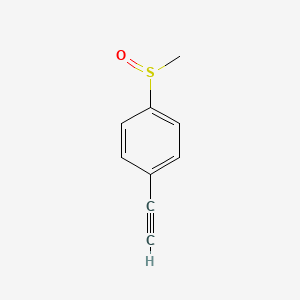
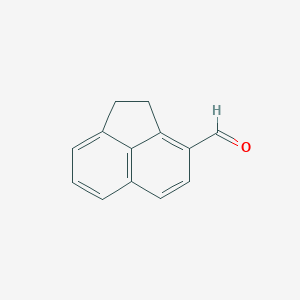
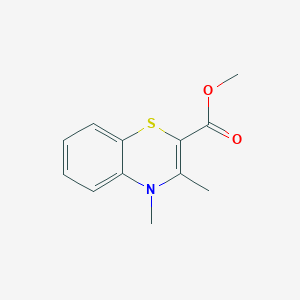
![4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate](/img/structure/B14351006.png)
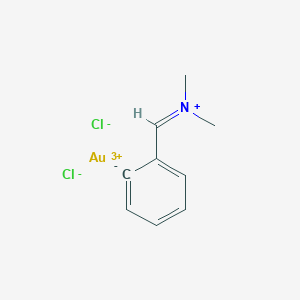
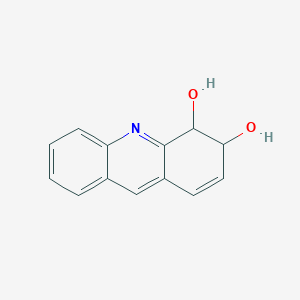

![4-{[Bis(4-methylphenoxy)phosphoryl]oxy}benzoic acid](/img/structure/B14351023.png)
![{[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14351031.png)
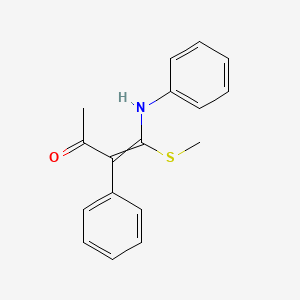
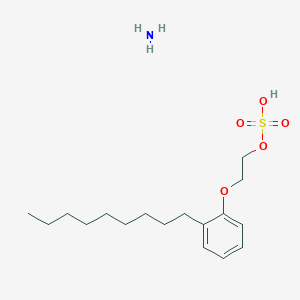

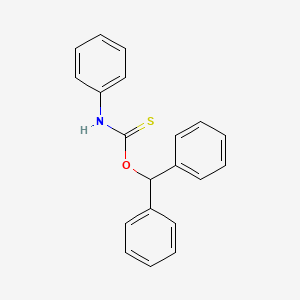
![Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene-](/img/structure/B14351056.png)
